molecular formula C24H19N5O3S B11233531 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B11233531
M. Wt: 457.5 g/mol
InChI Key: UWYSLZYYIRCQPK-UHFFFAOYSA-N
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Description

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold in many biologically active molecules. The presence of the methoxyphenyl and naphthyl groups further enhances its chemical properties, making it a subject of interest in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the condensation of a suitable hydrazine derivative with a diketone or ketoester to form the pyrazole ring. Subsequent cyclization with a formamide or similar reagent yields the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Thioether Formation: The thioether linkage is formed by reacting the pyrazolo[3,4-d]pyrimidine derivative with a thiol reagent under basic conditions.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using an appropriate acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antiviral properties, depending on its interaction with specific molecular targets.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(phenyl)acetamide
  • 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-naphthyl)acetamide

Uniqueness

Compared to similar compounds, 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide stands out due to the presence of the naphthyl group, which can enhance its binding affinity and specificity towards certain biological targets. This unique structural feature may contribute to its distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H19N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C24H19N5O3S/c1-32-20-12-5-4-11-19(20)29-22-17(13-25-29)23(31)28-24(27-22)33-14-21(30)26-18-10-6-8-15-7-2-3-9-16(15)18/h2-13H,14H2,1H3,(H,26,30)(H,27,28,31)

InChI Key

UWYSLZYYIRCQPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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